6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile

GPR35 agonism GPCR pharmacology inflammatory bowel disease

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile (CAS 2079880-57-0) is a polysubstituted 2-oxo-2H-chromene-3-carbonitrile (coumarin-3-carbonitrile) derivative bearing bromine at C6, methoxy at C7, and nitro at C8. It belongs to the broader 3-nitrochromene pharmacophore class, a scaffold associated with thioredoxin reductase (TrxR) inhibition and antiproliferative activity.

Molecular Formula C11H5BrN2O5
Molecular Weight 325.07 g/mol
Cat. No. B13043753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
Molecular FormulaC11H5BrN2O5
Molecular Weight325.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C#N)Br
InChIInChI=1S/C11H5BrN2O5/c1-18-10-7(12)3-5-2-6(4-13)11(15)19-9(5)8(10)14(16)17/h2-3H,1H3
InChIKeyGYHBLYCCNPCHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile – Core Identity and Procurement Starting Point


6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile (CAS 2079880-57-0) is a polysubstituted 2-oxo-2H-chromene-3-carbonitrile (coumarin-3-carbonitrile) derivative bearing bromine at C6, methoxy at C7, and nitro at C8. It belongs to the broader 3-nitrochromene pharmacophore class, a scaffold associated with thioredoxin reductase (TrxR) inhibition and antiproliferative activity [1]. The compound has a molecular formula of C₁₁H₅BrN₂O₅ and a molecular weight of 325.07 g/mol [2]. Its ChEMBL entry (CHEMBL4081445) records a preclinical maximum phase and three bioactivity data points, primarily agonist activity at the G-protein coupled receptor 35 (GPR35) [3]. Commercially, it is available from multiple vendors at purities of 95–98% .

Why Generic Substitution of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile Fails for Research Applications


The tri-substitution pattern on the chromene core—6-Br, 7-OCH₃, 8-NO₂—creates a distinct electronic and steric environment that cannot be reproduced by mono- or di-substituted coumarin-3-carbonitrile analogs. The presence of both electron-withdrawing groups (nitro, carbonitrile, bromine) and an electron-donating methoxy group generates a polarized molecular framework that influences redox behavior, target engagement, and metabolic stability . SAR studies on 3-nitrochromenes have demonstrated that substituent identity and position at the 6- and 8-positions significantly modulate TrxR inhibitory potency and antiproliferative activity against A549 cells [1]. Moreover, 3-arylcoumarin studies confirm that the antibacterial activity against S. aureus is highly dependent on the specific substitution pattern on the coumarin scaffold [2]. Simple replacement with unsubstituted coumarin-3-carbonitrile or mono-substituted variants would result in loss of the multi-target pharmacological profile associated with this specific substitution array.

Quantitative Differentiation Evidence for 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile


GPR35 Agonist Activity: Measured Potency in Human HT-29 Colon Cancer Cells

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile activates human GPR35 with an EC₅₀ of 2,910 nM (2.91 µM) in a label-free DMR assay using HT-29 cells, and induces receptor desensitization with an IC₅₀ of 1,690 nM (1.69 µM) [1]. This represents direct, target-specific pharmacological activity for this compound. While head-to-head comparisons with close structural analogs on GPR35 are not available in the public domain, the measured EC₅₀ places this compound in a modulatory potency range relevant for chemical probe development. By comparison, the dietary supplement pyrroloquinoline quinone (PQQ), a known GPR35 agonist, exhibits an EC₅₀ of 71.4 nM [2], indicating that 6-Br-7-OMe-8-NO₂-coumarin-3-carbonitrile is approximately 40-fold less potent than the most potent GPR35 agonists but retains measurable activity that can serve as a starting point for SAR exploration.

GPR35 agonism GPCR pharmacology inflammatory bowel disease

Unique Tri-Substitution Pattern: Electronic Property Differentiation from Mono-Substituted Coumarin-3-carbonitriles

The simultaneous presence of bromine (σₚ = 0.23, electron-withdrawing), methoxy (σₚ = -0.27, electron-donating), and nitro (σₚ = 0.78, strongly electron-withdrawing) groups on the chromene ring creates a unique electronic profile not achievable with any single substituent [1]. This tri-substitution yields a computed LogP of 2.34, a polar surface area (PSA) of 106.37 Ų, and a molecular weight of 325.07 g/mol [2]. In contrast, unsubstituted coumarin-3-carbonitrile (CAS 15119-34-3) has MW = 171.15 g/mol, PSA approximately 50 Ų, and LogP ~0.8; the mono-bromo analog 6-bromo-2-oxo-2H-chromene-3-carbonitrile (CAS 76693-35-1) has MW = 250.05 g/mol [3]. The 8-nitro group is particularly significant: it introduces the 3-nitrochromene pharmacophore that SAR studies have identified as crucial for TrxR inhibitory activity, where 6- and 8-position bromo substitutions further enhance potency [4].

medicinal chemistry SAR physicochemical properties

3-Nitrochromene Pharmacophore: Class-Level Anticancer and TrxR Inhibitory Potential

The 3-nitro-2H-chromene scaffold is a validated pharmacophore for thioredoxin reductase (TrxR) inhibition. A systematic SAR study demonstrated that 3-nitrochromenes exhibit good inhibitory activity against TrxR and suppress proliferation of A549 lung cancer cells [1]. Critically, the SAR analysis revealed that bromo-substitutions at the 6- and 8-positions of the 3-nitrochromene scaffold enhance both TrxR inhibitory activity and anticancer potency [1]. While 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile itself has not been directly assayed for TrxR inhibition in published literature, its structure incorporates the critical 3-nitrochromene pharmacophore with the enhancing 6-bromo substitution, plus an additional 7-methoxy group. By class-level inference, this substitution pattern is predicted to confer TrxR inhibitory activity. In a related study, 3-nitro-2H-chromene derivatives exhibited growth inhibition against multiple cancer cell lines (K562, A549, MCF-7, PC3, HeLa) at 10 µM concentrations, outperforming the reference drugs SAHA and MS-275 [2].

thioredoxin reductase TrxR inhibition A549 lung cancer anticancer

Antibacterial SAR: Position-Specific Substitution Determines Anti-S. aureus Activity

In a comprehensive SAR evaluation of amino/nitro-substituted 3-arylcoumarins, the position and identity of substituents on the coumarin scaffold were shown to critically determine antibacterial activity against clinical isolates of Staphylococcus aureus, with some compounds achieving potency comparable to oxolinic acid and ampicillin standards [1]. While 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile was not directly tested in this study, the SAR framework establishes that the combination of nitro, methoxy, amino, and bromo substituents at defined positions on the coumarin core dictates antibacterial efficacy [1]. The presence of both bromine and nitro groups on the scaffold is associated with enhanced antibacterial activity, while the 7-methoxy substitution may modulate solubility and target binding [1]. Notably, compound 11 in the study was up to 20 times more active than comparator compounds against certain S. aureus strains [2], highlighting the steep SAR around coumarin substitution patterns.

antibacterial Staphylococcus aureus 3-arylcoumarin SAR

Anti-Inflammatory Potential via Nitric Oxide Production Inhibition: Comparison with 6-Bromo-8-methoxy-3-arylcoumarin

A structurally related compound, 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (compound 25), exhibited nitric oxide (NO) production inhibitory activity with an IC₅₀ of 6.9 µM in LPS-stimulated RAW 264.7 mouse macrophages [1]. This compound shares the 6-bromo-8-substituted coumarin architecture with the target compound, differing primarily at position 3 (3-methoxyphenyl vs. carbonitrile) and position 7 (H vs. methoxy). While 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile has not been directly evaluated in NO inhibition assays, the presence of an electron-withdrawing nitro group at C8 may influence NO modulatory activity. A related analog, 6,8-dichloro-3-(2-methoxyphenyl)coumarin (compound 16), showed an IC₅₀ of 8.5 µM in the same assay [1], providing an activity benchmark for 6,8-disubstituted coumarins.

anti-inflammatory nitric oxide inhibition RAW 264.7 macrophage

Synthetic Provenance and Commercial Availability: Defined Knoevenagel Condensation Route with Multi-Vendor Supply

The compound is synthesized via a CF₃COOH-catalyzed Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate [1]. This well-established synthetic route provides a reproducible entry to the 6-bromo-2-oxo-2H-chromene-3-carbonitrile core, with subsequent functionalization at C7 (methoxy) and C8 (nitro) yielding the final tri-substituted product. This contrasts with more complex synthetic routes required for 3-arylcoumarin analogs [2], offering synthetic accessibility advantages. Commercially, the compound is available from multiple vendors: AKSci (95% purity, Cat. 0917EN) and Leyan (98% purity, Cat. 1728369) , ensuring supply chain redundancy. The compound carries the ChEMBL ID CHEMBL4081445 and BindingDB ID BDBM50259866, indicating database-level curation and traceability [3].

Knoevenagel condensation chemical synthesis commercial availability procurement

High-Impact Research and Procurement Scenarios for 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile


GPR35 Agonist Screening and GPCR Chemical Biology

This compound serves as a tractable GPR35 agonist with EC₅₀ = 2.91 µM in HT-29 cells, making it suitable for structure-activity relationship (SAR) campaigns aimed at optimizing GPR35 potency and selectivity [1]. Researchers can use it as a starting scaffold for iterative medicinal chemistry, guided by the coumarin-like diacid derivative SAR principles established in the literature [2].

TrxR-Targeted Anticancer Screening in the 3-Nitrochromene Class

With the established 3-nitrochromene pharmacophore and the 6-bromo enhancement feature, this compound is a strong candidate for inclusion in anticancer screening panels targeting thioredoxin reductase and associated redox pathways [1]. The compound can be benchmarked against known 3-nitrochromene TrxR inhibitors and evaluated in A549, MCF-7, and HeLa proliferation assays [2].

Antibacterial Hit Identification Against Drug-Resistant S. aureus

Given the demonstrated SAR around amino/nitro/bromo-substituted coumarins against clinical S. aureus isolates [1], this compound can be deployed in antibacterial screening cascades. Its unique Br-OMe-NO₂ triad differentiates it from previously tested 3-arylcoumarins, potentially accessing unexplored regions of antibacterial chemical space.

Procurement for Focused Compound Library Construction

With multi-vendor commercial availability at 95–98% purity [1][2] and a defined synthetic route, this compound is procurement-ready for building focused coumarin-3-carbonitrile libraries. Its tri-substitution pattern fills a gap between simple mono-substituted coumarins and more complex 3-arylcoumarin derivatives, enabling systematic SAR exploration of the chromene substitution landscape.

Quote Request

Request a Quote for 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.